2-(Oxolan-3-yloxy)pyrazine
Description
2-(Oxolan-3-yloxy)pyrazine is a nitrogen-containing heterocyclic compound featuring a pyrazine core substituted with an oxolane (tetrahydrofuran) ring via an ether linkage at the 3-position of the oxolane. This structure combines the aromaticity of pyrazine with the oxygen-rich, partially saturated oxolane moiety, influencing its physicochemical and biological properties. Pyrazines are renowned for their roles in flavor chemistry (e.g., roasted aromas in foods) and pharmacological applications (e.g., antitumor, antimicrobial activities) . The oxolane substituent in this compound may enhance solubility or modulate electronic properties compared to simpler alkyl- or aryl-substituted pyrazines.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-11-6-7(1)12-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZSPKLUSMMYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)pyrazine typically involves the reaction of pyrazine with oxolan-3-ol under specific conditions. One common method is the nucleophilic substitution reaction where pyrazine is reacted with oxolan-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-3-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyrazine ring to a dihydropyrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives of this compound can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in chloroform.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
2-(Oxolan-3-yloxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yloxy)pyrazine in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazine ring may play a crucial role in binding to these targets, while the oxolan-3-yloxy group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural Analogs with Oxygen-Containing Substituents
- 2-(Furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine: Isolated from Anemarrhena asphodeloides (Liliaceae), this compound bears a furan ring (aromatic) instead of oxolane (saturated).
- Deoxyfructosazine (DOF) and Fructosazine (FZ) : These sugar-derived pyrazines feature tetrahydroxybutyl substituents. Unlike 2-(Oxolan-3-yloxy)pyrazine, their hydrophilic side chains dominate their properties, making them highly water-soluble and relevant as flavoring agents .
Table 1: Structural Comparison of Oxygen-Substituted Pyrazines
Functional Group Impact on Reactivity and Bioactivity
- The methyl groups enhance volatility, making them key flavor components in foods like soy sauce and grilled meats .
- Halogenated Pyrazines (e.g., 2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine) : Chlorine atoms increase electronegativity and stability, often improving antimicrobial or anticancer activity. However, halogenation may raise toxicity concerns .
- Oxadiazole-Pyrazine Hybrids : Compounds like 2-[5-(arylthio)-oxadiazole]pyrazines show antifungal activity against Aspergillus niger, highlighting how fused heterocycles can enhance bioactivity .
Table 2: Functional Group Influence on Properties
Physicochemical Properties
- Solubility : The oxolane group likely improves aqueous solubility compared to alkylpyrazines but reduces it relative to polyhydroxy derivatives like DOF.
- Thermal Stability : Halogenated pyrazines (e.g., 2-chloro derivatives) exhibit higher stability, whereas alkylpyrazines are more volatile .
- Aroma Threshold : Alkylpyrazines have low odor thresholds (e.g., 2-methylpyrazine: ~10 ppb), making them potent flavorants. The oxolane substituent may raise the threshold due to reduced volatility .
Biological Activity
2-(Oxolan-3-yloxy)pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supplemented by data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with an oxolane (tetrahydrofuran) moiety. Its unique structure is believed to contribute to its diverse biological properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors, leading to increased cell death in malignant cells.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
Enzyme Inhibition
Studies have shown that the compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication in bacteria and cancer cells. This inhibition disrupts cellular processes, leading to growth arrest or cell death.
Case Studies
Several case studies have been conducted to further explore the efficacy of this compound:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models, supporting its potential use as a therapeutic agent.
- Case Study on Cancer Treatment : Research presented at the American Association for Cancer Research conference highlighted the compound's ability to enhance the efficacy of traditional chemotherapeutics when used in combination treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
